molecular formula C22H19F3N4O2 B1217195 SB 243213 CAS No. 200940-22-3

SB 243213

Cat. No.: B1217195
CAS No.: 200940-22-3
M. Wt: 428.4 g/mol
InChI Key: ZETBBVYSBABLHL-UHFFFAOYSA-N
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Description

SB-243213 is a research chemical known for its selective inverse agonist activity at the 5-hydroxytryptamine 2C receptor. This compound has been studied for its potential anxiolytic effects and its high selectivity for the 5-hydroxytryptamine 2C receptor over other receptor subtypes .

Biochemical Analysis

Biochemical Properties

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a receptor modulator, influencing cellular receptors by acting as an antagonist, agonist, or reverse agonist . This interaction can alter the receptor’s activity, leading to changes in cellular responses.

Cellular Effects

The compound 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating receptor activity, it can affect downstream signaling cascades, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors involved.

Molecular Mechanism

At the molecular level, 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Metabolic Pathways

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of the cell and contribute to the compound’s biochemical effects .

Preparation Methods

The synthesis of SB-243213 involves several key steps. Initially, 1-methoxy-4-nitro-2-trifluoromethylbenzene reacts with 4-chlorophenoxyacetonitrile in the presence of potassium tert-butoxide to produce aryl acetonitrile. This intermediate undergoes catalytic hydrogenation to form indole, which is further reduced to indoline using sodium cyanoborohydride and acetic acid . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.

Chemical Reactions Analysis

SB-243213 undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

SB-243213 is unique in its high selectivity and long duration of action compared to other 5-hydroxytryptamine 2C receptor antagonists. Similar compounds include:

Properties

IUPAC Name

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETBBVYSBABLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047323
Record name 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200940-22-3
Record name 2,3-Dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-1H-indole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200940-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB-243213 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200940223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-243213 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MR8DB4PZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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